11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a combination of sulfur, nitrogen, and oxygen atoms, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the core tricyclic structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the ethyl group: This step usually involves alkylation reactions, where an ethyl group is introduced to the core structure.
Attachment of the methoxyphenyl group: This is typically done through electrophilic aromatic substitution reactions.
Incorporation of the sulfanyl group: This step involves thiolation reactions, where a sulfur-containing group is introduced to the molecule.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the tricyclic core, using reagents like lithium aluminum hydride.
Substitution: The methoxyphenyl group can participate in nucleophilic aromatic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Addition: The compound can undergo addition reactions at the double bonds present in the tricyclic core, using reagents like bromine or hydrogen.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction of the tricyclic core can lead to partially or fully saturated derivatives.
Scientific Research Applications
11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[740
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, which can be explored through in vitro and in vivo studies.
Medicine: If the compound demonstrates significant biological activity, it could be developed into a therapeutic agent for treating various diseases. Its unique structure may allow it to interact with specific molecular targets in the body.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it a versatile building block for industrial applications.
Mechanism of Action
The mechanism of action of 11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. For example, the sulfanyl group may interact with thiol groups in proteins, while the tricyclic core may fit into specific binding pockets. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one can be compared with other similar compounds, such as:
4-(5-chloro-2-methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one: This compound has a similar tricyclic structure but differs in the substitution pattern on the phenyl ring and the presence of a chloro group.
11-tert-Butyl-4-(4-methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one: This compound also has a similar core structure but features a tert-butyl group instead of an ethyl group.
11-Acetyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one: This compound has a similar tricyclic core but includes an acetyl group and a fluorophenyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential reactivity.
Properties
IUPAC Name |
11-ethyl-4-(3-methoxyphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-20-8-7-13-14(10-20)25-16-15(13)17(22)21(18(24)19-16)11-5-4-6-12(9-11)23-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOBQZDAIYBDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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